methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate
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Overview
Description
Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate is an organic compound with the molecular formula C11H16O2. It is a derivative of pentalene, a bicyclic hydrocarbon, and features a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of a Lewis acid catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .
Scientific Research Applications
Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: This compound has a similar ester functional group but a different core structure.
Uniqueness
Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate is unique due to its specific pentalene core and the positioning of the ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
72635-33-7 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-8-5-7-11(10(12)13-2)6-3-4-9(8)11/h3-4,8-9H,5-7H2,1-2H3 |
InChI Key |
LUFRKHIGSKGKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1C=CC2)C(=O)OC |
Origin of Product |
United States |
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